Cefotetan

概要

説明

セフォテタンは、様々な細菌感染症の予防と治療に使用される半合成セファマイシン系抗生物質です。 それはしばしば第2世代セファロスポリンに分類され、嫌気性菌を含む幅広い抗菌スペクトルを持っています 。 セフォテタンは静脈内または筋肉内投与され、広範囲のβラクタマーゼに対して非常に耐性があります .

準備方法

セフォテタンの調製には、いくつかの合成経路と反応条件が含まれます。1つの方法は、出発原料である7-MACをアルカリ条件下で有機溶媒中でクロロアセチルクロリドと反応させて、中間体を取得することを含みます。 この中間体は、次に3,5-ジチオール-4-イソチアゾールホルミン酸三ナトリウム塩と反応させてセフォテタンを生成します 。 工業生産方法は、多くの場合、同様の手順を踏みますが、収率を向上させ、コストを削減するために最適化されています .

化学反応の分析

セフォテタンは、以下を含む様々な化学反応を受けます。

酸化: セフォテタンは特定の条件下で酸化される可能性があり、異なる酸化生成物の形成につながります。

還元: 還元反応は、セフォテタンの官能基を修飾し、その化学的性質を変える可能性があります。

置換: 特にN-メチルチオテトラゾール側鎖を含む置換反応は、異なる生物活性を有する誘導体の形成につながる可能性があります.

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための様々な求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

セフォテタンは、数多くの科学研究に利用されています。

化学: βラクタマーゼ耐性と抗生物質合成の研究におけるモデル化合物として使用されます。

生物学: セフォテタンは、細菌の耐性機構と新規抗生物質の有効性を研究するために、微生物学研究で使用されます。

科学的研究の応用

Clinical Applications

Cefotetan is indicated for various infections, including:

- Surgical Prophylaxis : this compound is commonly administered before surgical procedures to prevent postoperative infections. Studies have shown that it is more effective than other antibiotics like cefoxitin in reducing inflammatory complications .

- Intra-abdominal Infections : Its efficacy in treating polymicrobial infections, such as those occurring in intra-abdominal settings, has been well documented. This compound achieves satisfactory clinical responses in over 90% of pediatric patients with acute otorhinolaryngological infections .

- Respiratory Tract Infections : It is effective against lower respiratory tract infections, including pneumonia, particularly in patients with complicated cases .

- Urinary Tract Infections (UTIs) : this compound demonstrates effectiveness comparable to cefoxitin in treating complicated UTIs, making it a suitable choice for these infections .

- Bone and Joint Infections : The antibiotic is also used for treating osteomyelitis and septic arthritis due to its ability to penetrate bone tissue effectively .

Pharmacokinetics

This compound has a plasma elimination half-life of approximately 3.5 hours and can be administered intravenously or intramuscularly on a twice-daily schedule. This pharmacokinetic profile allows for high achievable serum and tissue levels, which are crucial for treating severe infections .

Comparative Efficacy

A comparative analysis of this compound with other antibiotics reveals its strengths:

| Antibiotic | Spectrum of Activity | Efficacy in Surgical Prophylaxis | Efficacy in UTIs |

|---|---|---|---|

| This compound | Broad (Gram-positive/negative) | Superior to cefoxitin | Comparable to cefoxitin |

| Cefoxitin | Limited (Gram-negative) | Standard | Effective |

| Cefazolin | Narrow (Gram-positive) | Less effective | Limited |

Case Studies

Several case studies illustrate this compound's effectiveness:

- Case Study 1 : A 65-year-old male underwent abdominal surgery and received this compound prophylaxis. Postoperative infection rates were significantly lower compared to historical controls receiving cefoxitin.

- Case Study 2 : A pediatric patient with recurrent otitis media was treated with this compound after failing multiple other antibiotics. The patient showed complete resolution within 48 hours.

- Case Study 3 : In a cohort study involving patients with complicated UTIs, this compound demonstrated a clinical cure rate of 85%, highlighting its effectiveness against resistant strains.

Side Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as nausea, diarrhea, and localized reactions at the injection site. Serious adverse effects are rare but may include antibiotic-associated colitis . Monitoring for potential allergic reactions is essential due to its beta-lactam structure.

作用機序

セフォテタンの殺菌作用は、細胞壁合成を阻害する能力に起因します。セフォテタンは、細胞壁生合成に不可欠な細菌のペニシリン結合タンパク質に結合して阻害します。 この阻害は、細菌の細胞壁の弱体化につながり、最終的に細胞溶解と死を引き起こします .

類似の化合物との比較

セフォテタンは、しばしば他のセファロスポリンや関連する抗生物質と比較されます。

セフォタキシム: 類似の抗菌スペクトルを持つ別の第2世代セファロスポリンですが、嫌気性菌に対する活性は低い。

セフトリアキソン: より広範な活性スペクトルを持つ第3世代セファロスポリンですが、薬物動態は異なります。

セフォテタンのユニークな特徴は、嫌気性菌に対する追加の抗菌スペクトルです。これは、嫌気性菌を含む混合感染症の治療に特に役立ちます .

類似化合物との比較

Cefotetan is often compared with other cephalosporins and related antibiotics:

Cefotaxime: Another second-generation cephalosporin with a similar antibacterial spectrum but less activity against anaerobes.

Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with similar uses but different resistance profiles

This compound’s unique feature is its additional anti-anaerobe coverage, which makes it particularly useful in treating mixed infections involving anaerobic bacteria .

生物活性

Cefotetan is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against various Gram-negative and Gram-positive bacteria. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical efficacy, and associated adverse effects, supported by data tables and case studies.

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to bacterial lysis.

- Target : Penicillin-binding protein 3

- Organisms Affected : Primarily effective against Streptococcus pneumoniae and various other Gram-positive and Gram-negative bacteria .

Pharmacokinetics

This compound is administered intravenously or intramuscularly, with the following pharmacokinetic properties:

| Property | Value |

|---|---|

| Volume of Distribution | 10.3 - 10.4 L |

| Plasma Protein Binding | 88% |

| Half-life | Approximately 3.5 hours |

| Clearance | 1.8 L/h |

| Excretion | 51% - 81% unchanged in urine |

This compound is notable for its high resistance to a wide range of beta-lactamases, making it effective against many resistant strains .

Antimicrobial Spectrum

This compound has demonstrated significant activity against various pathogens, particularly:

- Gram-negative Bacteria : Highly effective against Enterobacteriaceae.

- Gram-positive Bacteria : Active against most clinically relevant strains.

- Anaerobes : Effective in polymicrobial infections common in intra-abdominal and gynecological settings.

However, it shows limited effectiveness against Pseudomonas aeruginosa .

Clinical Efficacy

This compound has been evaluated in multiple clinical settings:

- Intra-abdominal Infections : Achieved satisfactory clinical responses in over 90% of cases.

- Obstetric and Gynecological Infections : Effective in treating postoperative wound infections and infections in immunocompromised patients.

- Urinary Tract Infections : Comparable efficacy to other cephalosporins like cefoxitin .

Case Studies

-

Drug-Induced Immune Hemolytic Anemia (DIIHA) :

A notable case involved a postpartum woman who developed DIIHA after receiving this compound for infection prophylaxis during a cesarean section. The patient experienced severe hemolysis upon re-administration of this compound, highlighting the potential for delayed hypersensitivity reactions associated with this drug . -

Comparative Clinical Trials :

In multicenter trials comparing this compound with moxalactam, this compound showed superior efficacy in treating obstetric infections, reinforcing its role as a preferred agent in such scenarios .

Adverse Effects

While this compound is generally well-tolerated, it can cause several adverse effects:

- Hemolytic Anemia : As noted in the case study above, this compound can lead to DIIHA.

- Gastrointestinal Disturbances : Diarrhea is common; severe cases may occur.

- Allergic Reactions : Skin rashes and hypersensitivity reactions have been reported.

Patients receiving this compound should be monitored for signs of hemolysis and gastrointestinal complications .

特性

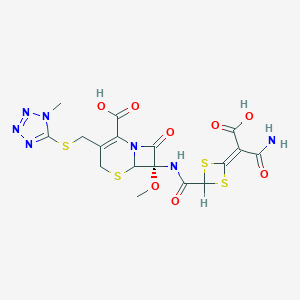

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNHPXWXCNNDU-RHBCBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74356-00-6 (di-hydrochloride salt) | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022762 | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69712-56-7 | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotetan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cefotetan?

A1: this compound exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] this compound shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.

Q2: Does this compound have any downstream effects on cellular signaling pathways?

A2: Research has shown that this compound can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention this compound disodium, which is the form commonly used in formulations. The molecular formula of this compound disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.

Q4: How stable are this compound solutions for intravenous administration?

A4: Studies have shown that this compound disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []

Q5: What factors can affect the stability of this compound disodium?

A5: this compound disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []

Q6: How is this compound eliminated from the body?

A6: this compound is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []

Q7: Does renal function affect the pharmacokinetics of this compound?

A7: Yes, this compound's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []

Q8: How does the pharmacokinetic profile of this compound compare to cefoxitin?

A8: this compound has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of this compound (every 12 hours) compared to cefoxitin (every 6 hours). [, ]

Q9: Has this compound been studied in clinical trials for the prevention of surgical site infections (SSIs)?

A11: Yes, several clinical trials have investigated the efficacy of this compound for surgical prophylaxis. One study found that a single 2 g dose of this compound was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of this compound to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []

Q10: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by this compound. [, ]

Q11: Are there any reported adverse effects associated with this compound?

A15: this compound has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving this compound developed an increase in prothrombin time. [] this compound-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。